N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]
Description
N,N'-Biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] is a symmetric bis-acetamide compound featuring a biphenyl core linked to two acetamide groups, each substituted with a pyridin-2-ylsulfanyl moiety. This structural motif combines aromatic biphenyl rigidity with the electron-rich pyridine-sulfur functionality, which may confer unique electronic, steric, and coordination properties.
Properties
CAS No. |
439133-18-3 |
|---|---|
Molecular Formula |
C26H22N4O2S2 |
Molecular Weight |
486.6 g/mol |
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-[4-[4-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]phenyl]acetamide |
InChI |
InChI=1S/C26H22N4O2S2/c31-23(17-33-25-5-1-3-15-27-25)29-21-11-7-19(8-12-21)20-9-13-22(14-10-20)30-24(32)18-34-26-6-2-4-16-28-26/h1-16H,17-18H2,(H,29,31)(H,30,32) |
InChI Key |
APVWMOSAMXYICM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] typically involves the coupling of biphenyl derivatives with pyridin-2-ylsulfanylacetamide precursors. One common method includes the use of diazonium salts and subsequent coupling reactions under controlled conditions . The reaction conditions often involve the use of solvents like dioxane and catalysts such as perchloric acid to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The biphenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-biphenyl-4,4’-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] involves its interaction with molecular targets through coordination bonds and hydrogen bonding. The biphenyl core provides structural stability, while the pyridin-2-ylsulfanylacetamide groups facilitate binding to metal ions and other targets. This interaction can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
Comparison with Similar Compounds
The following analysis compares N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] with structurally related compounds, focusing on molecular architecture, substituent effects, and inferred properties.
Structural Analogues and Key Differences
2.1.1 N,N’-(Biphenyl-4,4’-diyl)bis(2-(hydroxyimino)acetamide)
- Structure: Shares the biphenyl-acetamide backbone but replaces pyridin-2-ylsulfanyl with hydroxyimino (-NHOH) groups.
- Synthesis : Prepared via sulfuric acid-mediated cyclization, indicating sensitivity to strong acidic conditions .
N,N'-Diacetyl-1,4-phenylenediamine
- Structure : Simpler aromatic diamine with acetyl groups (C10H12N2O2, MW 192.22) but lacks the biphenyl core and sulfur-pyridine units .
N,N'-Diacetylbenzidine (Diacetylbenzidine)
- Structure : Biphenyl core with acetylated amines (C16H16N2O2, MW 268.31).
- Safety : Classified as a hazardous compound (HSDB: 4,4'-DIACETYLBENZIDINE), highlighting the importance of substituents in toxicity profiles .
N-(4-Acetylphenyl)-2-[([1,3]oxazolo[4,5-b]pyridin-2-yl)sulfanyl]acetamide
- Structure : Features an oxazolo-pyridine fused ring instead of pyridin-2-ylsulfanyl.
- Implications : The oxazolo heterocycle may enhance π-stacking interactions or binding affinity in biological systems compared to simpler pyridine derivatives .
Comparative Data Table
Substituent Effects on Properties
- Electronic Effects: Pyridin-2-ylsulfanyl groups introduce sulfur’s electron-withdrawing character and pyridine’s Lewis basicity, which may improve metal-coordination capacity compared to acetyl or hydroxyimino derivatives.
- Steric Effects : Bulkier pyridin-2-ylsulfanyl substituents likely reduce molecular flexibility and solubility relative to acetylated analogs.
- Biological Relevance: Hydroxyimino and oxazolo-pyridine derivatives show promise in bioactivity studies, suggesting that the target compound’s sulfur-pyridine motif could be explored for similar applications .
Biological Activity
N,N'-Biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with two pyridinyl sulfanyl acetamide groups, contributing to its unique biological profile. The chemical formula is , and it has been synthesized for various biological assays.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide]. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects. In a study assessing its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages, N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
The biological activity of N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] appears to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Modulation of Signaling Pathways : It has been shown to interfere with NF-kB signaling, which is crucial in the inflammatory response.
- Interaction with Cellular Targets : Molecular docking studies suggest that the compound binds effectively to target proteins involved in inflammation and microbial resistance.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] against various pathogens. The results confirmed its effectiveness, especially against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
Study 2: Anti-inflammatory Effects in Animal Models
In vivo studies using murine models demonstrated that treatment with N,N'-biphenyl-4,4'-diylbis[2-(pyridin-2-ylsulfanyl)acetamide] significantly reduced inflammation markers in tissues subjected to LPS challenges. The results showed decreased edema and lower levels of inflammatory mediators compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
